molecular formula C11H10N2O B12125884 4-Acetonylquinazoline

4-Acetonylquinazoline

Cat. No.: B12125884
M. Wt: 186.21 g/mol
InChI Key: YAHOYUMJHRYWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetonylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with an acetonyl group attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetonylquinazoline typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and provides good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Transition-metal-free routes and one-pot intermolecular annulation reactions are also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Acetonylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the acetonyl group or the quinazoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .

Scientific Research Applications

4-Acetonylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetonylquinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit enzymes such as histone deacetylase 6 (HDAC6), which plays a role in regulating gene expression and protein function . The binding of this compound to these targets can lead to changes in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 4-Acetonylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetonyl group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-quinazolin-4-ylpropan-2-one

InChI

InChI=1S/C11H10N2O/c1-8(14)6-11-9-4-2-3-5-10(9)12-7-13-11/h2-5,7H,6H2,1H3

InChI Key

YAHOYUMJHRYWAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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